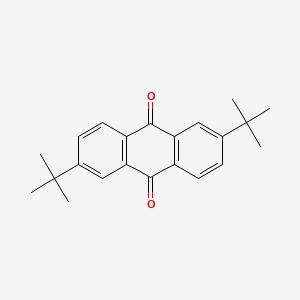![molecular formula C33H32ClN3O2S2 B11973510 (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona generalmente involucra varios pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen la formación del anillo de pirazol, la introducción de la porción de tiazolidinona y el acoplamiento final para formar el producto deseado. Las condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio, con consideraciones adicionales para el costo, la seguridad y el impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizadas podrían emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Las condiciones de reacción como la temperatura, el solvente y el pH se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir nuevos grupos aromáticos o alifáticos.
Aplicaciones Científicas De Investigación
Química
En química, (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reactividades químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto puede investigarse por su potencial como molécula bioactiva. Sus interacciones con varios objetivos biológicos pueden proporcionar información sobre su mecanismo de acción y posibles aplicaciones terapéuticas.
Medicina
En medicina, (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona podría explorarse por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos la convierte en una candidata prometedora para el tratamiento de diversas enfermedades.
Industria
En la industria, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas. Su incorporación en polímeros u otros materiales podría mejorar su rendimiento en aplicaciones específicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona implica su interacción con objetivos moleculares específicos. Estas interacciones pueden modular varias vías biológicas, lo que lleva a los efectos observados. Los objetivos moleculares y las vías específicas involucrados dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de tiazolidinona y moléculas que contienen pirazol. Estos compuestos comparten características estructurales con (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona y pueden exhibir reactividad química y actividad biológica similares.
Unicidad
Lo que diferencia a (5Z)-5-[(3-{4-[(4-clorobencil)oxi]fenil}-1-fenil-1H-pirazo-4-il)metilen]-3-heptil-2-tio-1,3-tiazolidin-4-ona es su combinación única de grupos funcionales y características estructurales. Esta singularidad permite una gama más amplia de aplicaciones y el potencial para descubrir nuevas reactividades y actividad biológica.
Propiedades
Fórmula molecular |
C33H32ClN3O2S2 |
|---|---|
Peso molecular |
602.2 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H32ClN3O2S2/c1-2-3-4-5-9-20-36-32(38)30(41-33(36)40)21-26-22-37(28-10-7-6-8-11-28)35-31(26)25-14-18-29(19-15-25)39-23-24-12-16-27(34)17-13-24/h6-8,10-19,21-22H,2-5,9,20,23H2,1H3/b30-21- |
Clave InChI |
DYONZFCSIJQFNL-OFWBYEQRSA-N |
SMILES isomérico |
CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC1=S |
SMILES canónico |
CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11973433.png)
![5-(2-bromophenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973434.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11973447.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(4-propoxyphenyl)acrylonitrile](/img/structure/B11973451.png)

![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
![4-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11973484.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)

